Divergent Glycosidase Inhibitory Profile – Morpholine vs. Oxazepane Scaffolds
In a head-to-head enzyme profiling study of functionalized morpholine and 1,4-oxazepane libraries, N-alkyl morpholines displayed IC₅₀ values of 55.1–88.6 µM against bovine kidney β-D-galactosidase, whereas the corresponding N-substituted oxazepanes showed no significant inhibition (>100 µM) [1]. This scaffold-driven divergence highlights that the oxazepane ring is not a simple bioisostere of morpholine.
| Evidence Dimension | β-D-galactosidase inhibitory activity |
|---|---|
| Target Compound Data | No significant inhibition up to 100 µM (N-substituted 1,4-oxazepane derivatives) |
| Comparator Or Baseline | N-alkyl morpholine derivatives IC₅₀ = 55.1–88.6 µM |
| Quantified Difference | >1.8-fold loss in inhibitory potency relative to the most potent morpholine derivative |
| Conditions | Bovine kidney β-D-galactosidase; non-competitive inhibition model; compound concentration range up to 100 µM. |
Why This Matters
For targets where glycosidase off-target activity is undesirable, the oxazepane scaffold provides an intrinsically lower liability, justifying its selection over morpholine-containing building blocks in early library design.
- [1] Burland, P. A.; Osborn, H. M. I.; Turkson, A. Synthesis and glycosidase inhibitory profiles of functionalised morpholines and oxazepanes. *Bioorg. Med. Chem.* **2011**, *19* (18), 5679–5692. DOI: 10.1016/j.bmc.2011.07.019. View Source
